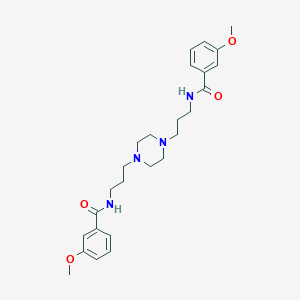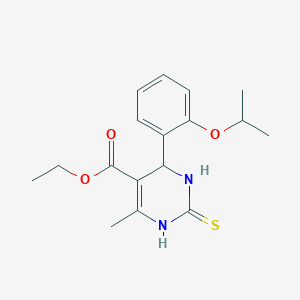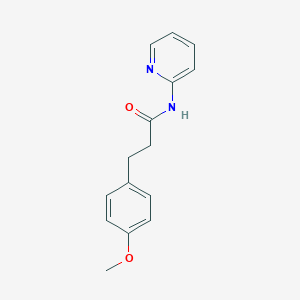![molecular formula C13H16N2O2S B443579 ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE](/img/structure/B443579.png)
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group, a dimethyl-substituted pyridine ring, and a sulfanyl group attached to a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Ethanol or another suitable organic solvent
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine group.
Substitution: Formation of various substituted esters or carboxylic acids.
Applications De Recherche Scientifique
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE involves its interaction with specific molecular targets. The cyano group and the sulfanyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[(3-cyano-2-pyridinyl)sulfanyl]propanoate
- Ethyl 2-[(5,6-dimethyl-2-pyridinyl)sulfanyl]propanoate
- Ethyl 2-[(3-cyano-5,6-dimethyl-2-pyridinyl)thio]acetate
Uniqueness
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE is unique due to the presence of both the cyano and dimethyl-substituted pyridine groups
Propriétés
Formule moléculaire |
C13H16N2O2S |
|---|---|
Poids moléculaire |
264.35g/mol |
Nom IUPAC |
ethyl 2-(3-cyano-5,6-dimethylpyridin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C13H16N2O2S/c1-5-17-13(16)10(4)18-12-11(7-14)6-8(2)9(3)15-12/h6,10H,5H2,1-4H3 |
Clé InChI |
DVKWTAFGJUVGES-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)SC1=C(C=C(C(=N1)C)C)C#N |
SMILES canonique |
CCOC(=O)C(C)SC1=C(C=C(C(=N1)C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]phenyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B443496.png)
![N-(4-chlorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B443497.png)
![Diisopropyl 3-methyl-5-[(2-phenylbutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B443498.png)
![Methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B443500.png)
![5-[(4-isopropylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B443502.png)
![2-methoxy-5-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-methylpropanoate](/img/structure/B443503.png)

![Methyl 4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B443505.png)


![N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B443508.png)
![4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid](/img/structure/B443510.png)
![3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE](/img/structure/B443516.png)
![4-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B443517.png)
